

FF-10101 Demonstrates Efficacy in Preclinical Models of Gilteritinib Resistance

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Compound of Interest		
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[City, State] – December 7, 2025 – New preclinical data highlights the potential of **FF-10101**, an irreversible, covalent FLT3 inhibitor, to overcome resistance to the widely used FLT3 inhibitor, gilteritinib, in acute myeloid leukemia (AML). Studies show **FF-10101** maintains potent activity against FLT3 mutations that confer resistance to gilteritinib, offering a promising therapeutic strategy for patients with relapsed or refractory FLT3-mutated AML.

Gilteritinib, a potent type I FLT3 inhibitor, has significantly improved outcomes for AML patients with FLT3 mutations.[1][2] However, the development of resistance, often through secondary mutations in the FLT3 kinase domain or activation of downstream signaling pathways, remains a significant clinical challenge.[1][3][4] The novel agent **FF-10101**, which irreversibly binds to a specific cysteine residue (C695) in the FLT3 kinase domain, has demonstrated efficacy against various gilteritinib-resistant mutations in preclinical studies.[5][6][7]

Comparative In Vitro Efficacy

In vitro studies utilizing Ba/F3 cells, a common model for studying kinase inhibitor efficacy, have demonstrated **FF-10101**'s superior activity against the clinically relevant gilteritinib-resistant "gatekeeper" mutation, F691L. While the F691L mutation leads to a significant increase in resistance to gilteritinib, its impact on **FF-10101**'s inhibitory activity is notably less pronounced.[5][8]



Cell Line / Mutation	Inhibitor	Mean IC50 (nM)	Fold Increase in Resistance vs. FLT3-ITD
Ba/F3-ITD	FF-10101	1.5	-
Gilteritinib	2.5	-	
Ba/F3-ITD/F691L	FF-10101	12	~8-fold[5][8]
Gilteritinib	35	~14-fold[5][8]	
Ba/F3-ITD/D698N	FF-10101	Sensitive	-
Gilteritinib	Resistant	17-fold[5]	

Data compiled from published in vitro studies.[5][8] IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Clinical Evidence in Refractory AML

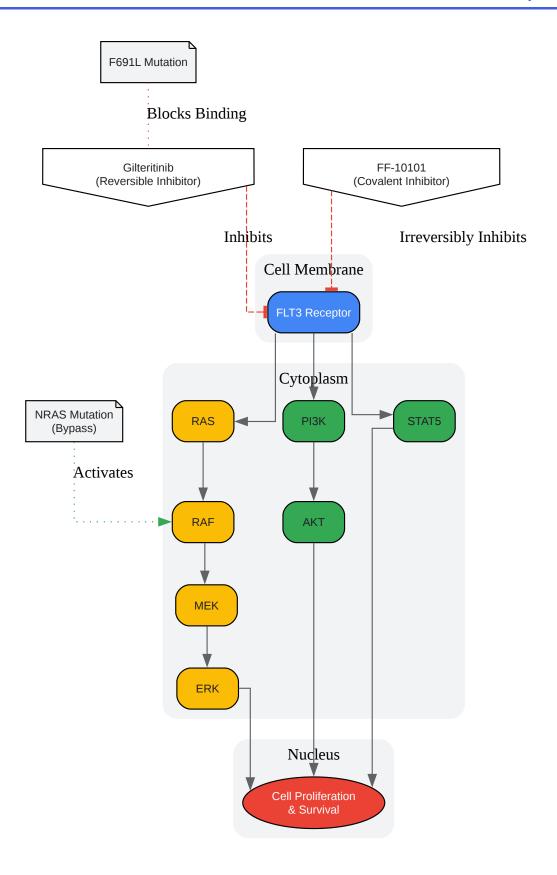
Preliminary data from a Phase 1 clinical trial (NCT03194685) of **FF-10101** in patients with relapsed or refractory AML has shown clinical activity, including in patients who had previously progressed on gilteritinib.[9] In this study, which enrolled a heavily pre-treated population, **FF-10101** demonstrated an overall response rate, including partial responses, of 12.5% among 40 response-evaluable participants.[9]

Mechanism of Action and Resistance

Gilteritinib functions as a reversible type I inhibitor, binding to the ATP-binding pocket of the FLT3 kinase in its active conformation.[10] Resistance can emerge through various mechanisms, including the F691L gatekeeper mutation, which sterically hinders drug binding, and activation of downstream signaling pathways like the RAS/MAPK pathway, which bypasses the need for FLT3 signaling.[1][2][3]

FF-10101, in contrast, is a covalent inhibitor that forms an irreversible bond with cysteine 695 (C695) within the FLT3 kinase domain.[5][6] This distinct mechanism of action allows it to maintain activity against mutations that affect the binding of reversible inhibitors. However, mutations at the C695 residue itself can confer resistance to **FF-10101**.[5][7]





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Figure 1. FLT3 signaling pathway and mechanisms of inhibitor action and resistance.



Experimental Protocols Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC50) of **FF-10101** and gilteritinib, a cell viability assay is performed on AML cell lines (e.g., MOLM-13, MV4-11) or Ba/F3 cells engineered to express specific FLT3 mutations.

- Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
- Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well.
- Drug Treatment: A serial dilution of FF-10101 and gilteritinib is prepared and added to the wells. A vehicle control (DMSO) is also included.
- Incubation: The plates are incubated for 72 hours.
- Viability Assessment: A reagent such as MTS or MTT is added to each well, and the absorbance is measured after a 2-4 hour incubation period.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using dose-response curve fitting software.[11]

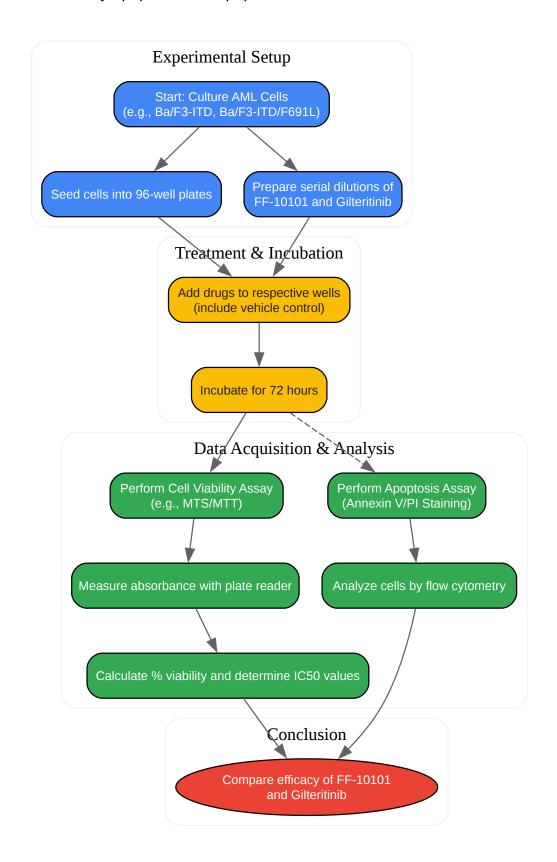
Apoptosis Assay

To confirm that the observed decrease in cell viability is due to programmed cell death, an apoptosis assay using Annexin V and propidium iodide (PI) staining is conducted.

- Cell Treatment: Cells are treated with **FF-10101**, gilteritinib, or a vehicle control at concentrations around their respective IC50 values for 24-48 hours.
- Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended
 in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then
 incubated in the dark.[12][13][14]



• Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.





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Figure 2. General experimental workflow for comparing FLT3 inhibitors in vitro.

Conclusion

The available preclinical and early clinical data suggest that **FF-10101** has a promising efficacy profile, particularly in the context of gilteritinib resistance. Its unique covalent binding mechanism allows it to overcome resistance mediated by certain FLT3 kinase domain mutations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **FF-10101** in patients with relapsed or refractory FLT3-mutated AML who have progressed on other FLT3 inhibitors.

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